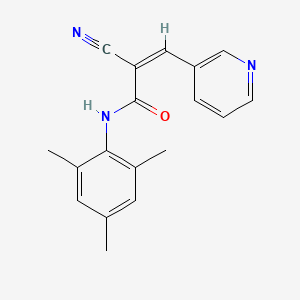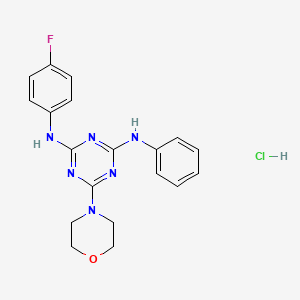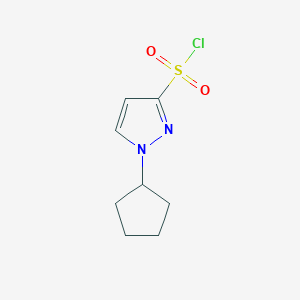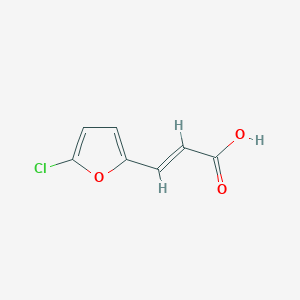
N-(3-(1-pivaloyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-(1-pivaloyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide" is a chemical of interest in various fields of research due to its unique structure and potential applications. This compound features a blend of aromatic and heterocyclic components, which can contribute to its reactivity and biological activity.
Synthetic Routes and Reaction Conditions:
To synthesize this compound, an initial step might involve the formation of the pyrazole ring. This can be achieved through a cyclization reaction involving hydrazine and a suitable diketone.
The incorporation of the pivaloyl group (a tert-butylcarbonyl group) can be done using pivaloyl chloride in the presence of a base such as triethylamine.
The thiophene moiety is introduced through electrophilic substitution reactions.
Finally, the methanesulfonamide group is attached via a sulfonamidation reaction, using methanesulfonyl chloride and a base.
Industrial Production Methods:
In an industrial setting, the compound's synthesis would follow similar steps but on a larger scale, utilizing optimized conditions for yield and purity.
Catalysts and solvents would be carefully selected to ensure efficiency and environmental safety.
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring or the methanesulfonamide group.
Reduction: Reduction reactions may target the carbonyl group in the pivaloyl moiety or the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitutions are possible, especially on the aromatic ring and the thiophene moiety.
Common Reagents and Conditions Used in These Reactions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and strong acids or bases can facilitate substitution reactions.
Major Products Formed from These Reactions:
Oxidative products might include sulfoxides or sulfones.
Reduction can yield alcohols or reduced heterocycles.
Substitution reactions might produce derivatives with varied functional groups on the aromatic and heterocyclic rings.
Chemistry:
The compound can be used as a precursor or intermediate in the synthesis of more complex molecules.
It may also serve as a ligand in coordination chemistry.
Biology:
Its structural features suggest potential for bioactivity studies, particularly in enzyme inhibition or receptor binding.
Medicine:
This compound can be investigated for therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry:
Applications might include the development of new materials or as an additive in chemical processes.
作用機序
The exact mechanism by which this compound exerts its effects depends on its application.
Molecular targets could include enzymes where the compound acts as an inhibitor by binding to the active site.
Pathways involved may encompass signal transduction pathways, where the compound interferes with the normal biological processes.
類似化合物との比較
N-(phenyl)methanesulfonamide
1-pivaloyl-3-phenylpyrazole
5-(thiophen-2-yl)-1H-pyrazole
These related compounds share structural features but differ in specific functional groups, which can lead to variations in their chemical and biological properties. This specific compound's uniqueness lies in its combination of these moieties, potentially leading to distinct applications and mechanisms of action.
How does this sound? Need more details on any section?
特性
IUPAC Name |
N-[3-[2-(2,2-dimethylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-19(2,3)18(23)22-16(17-9-6-10-26-17)12-15(20-22)13-7-5-8-14(11-13)21-27(4,24)25/h5-11,16,21H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWFNUWMCVDAIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(dimethylamino)ethyl]-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one](/img/structure/B2563089.png)
![2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethan-1-one](/img/structure/B2563090.png)


![5-Chloro-2-[2-(trifluoromethoxy)phenoxy]aniline](/img/structure/B2563097.png)
![ethyl 2-{2-[(1-{2-[(2,4-dichlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2563099.png)
![3-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2563100.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxypropyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2563104.png)


![N-(5-chloro-2-methylphenyl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B2563108.png)
